molecular formula C6H7N5 B1465245 5-(Azidomethyl)-2-methylpyrimidine CAS No. 1073428-44-0

5-(Azidomethyl)-2-methylpyrimidine

Cat. No. B1465245
M. Wt: 149.15 g/mol
InChI Key: OXVHQOPLGOPEQO-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2’-deoxyuridine is a click chemistry reagent containing an azide group . The azide function is widely used for coupling to alkyne-containing fragments via the renowned Click reaction . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .


Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.


Chemical Reactions Analysis

Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .


Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy .

Scientific Research Applications

  • Synthesis of Various Heterocycles

    • Field : Organic Chemistry
    • Application : Azides are used in the synthesis of various heterocycles . They can be used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .
    • Methods : The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . The synthetic methods of organic azides are grouped into different categories .
    • Results : This method allows for the synthesis of various heterocycles from organic azides .
  • Bioorthogonal Labeling and Functionalization

    • Field : Biochemistry
    • Application : Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
    • Methods : Various methods have been developed for the synthesis of azide-modified nucleoside derivatives . These include the introduction of azido groups at the sugar residue or nucleobase .
    • Results : These azide-modified nucleosides can be incorporated into oligonucleotides and cellular RNAs, and used in azide-alkyne cycloadditions for labelling and functionalization .
  • Labelling of DNA and RNA in Cellular Environment

    • Field : Chemical Biology
    • Application : Azide-modified nucleosides, such as 5-(azidomethyl)-2′-deoxyuridine, are used for labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry .
    • Methods : The labelling is achieved by the use of bioorthogonal cycloaddition chemistry . There are three types of copper-free cycloadditions used for nucleic acid labelling in the cellular environment: (i) the ring-strain promoted azide–alkyne cycloaddition (SPAAC), (ii) the “photoclick” 1,3-dipolar cycloadditions, and (iii) the Diels–Alder reactions with inverse electron demand (iEDDA) .
    • Results : This method allows for the labelling of DNA and RNA in situ or in vivo, i.e., in the cellular environment, in fixed or in living cells .
  • Synthesis of Azide-Modified Nucleosides

    • Field : Synthetic Chemistry
    • Application : Azide-modified nucleosides are synthesized for use in bioorthogonal labelling and functionalization .
    • Methods : Various methods have been developed for the synthesis of azide-modified nucleoside derivatives . These include the introduction of azido groups at the sugar residue or nucleobase .
    • Results : These azide-modified nucleosides can be incorporated into oligonucleotides and cellular RNAs, and used in azide-alkyne cycloadditions for labelling and functionalization .
  • Generation of Nitrogen-Centered Radicals

    • Field : Chemical Biology
    • Application : Azido-modified nucleosides, such as 5-(azidomethyl)-2′-deoxyuridine, are used for the generation of nitrogen-centered radicals . These radicals play an important role in chemical biology and cellular signaling .
    • Methods : Nitrogen-centered radicals are generated via homolytic cleavage, reductive/oxidative conditions, and proton-coupled electron transfer (PCET) methods .
    • Results : The nitrogen-centered radicals derived from azidonucleosides have shown significant promise in their application as radiosensitizers for increasing the efficacy of tumor radiochemotherapy .
  • Use as Radiosensitizers

    • Field : Radiochemotherapy
    • Application : 5-(azidomethyl)-2′-deoxyuridine has demonstrated effective radiosensitization in EMT6 tumor cells in the presence or absence of oxygen .
    • Methods : The azidonucleosides are used as radiosensitizers to increase the efficacy of tumor radiochemotherapy .
    • Results : The use of 5-(azidomethyl)-2′-deoxyuridine as a radiosensitizer has shown to be effective in increasing the efficacy of tumor radiochemotherapy .

Future Directions

Azide-modified nucleosides have potential for future applications in situ or in vivo . They can be used for metabolic labelling of nucleic acids by bioorthogonally reactive building blocks in order to investigate intracellular metabolic processes .

properties

IUPAC Name

5-(azidomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVHQOPLGOPEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azidomethyl)-2-methylpyrimidine

Synthesis routes and methods I

Procedure details

A solution of (2-methylpyrimidin-5-yl)methanol (0.82 g, 6.6 mmol) in toluene (30 mL) and methylene chloride (40 mL) at 0° C. was treated with diphenylphosphonic azide (2.8 mL, 13 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (2.0 mL, 13 mmol) and stirred at 0° C. for 2 h. After being further stirred at rt for 16 h, the reaction mixture was diluted with water (50 mL) and methylene chloride (50 mL). The organic layer was separated and washed with brine, dried (Mg2SO4), filtered, and concentration. The residue was purified by silica gel column to yield a colorless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (2-methylpyrimidin-5-yl)methanol (0.82 g, 6.6 mmol) in toluene (30 mL, 300 mmol) and methylene chloride (40 mL, 600 mmol) at 0° C. was treated with diphenylphosphonic azide (2.8 mL, 13 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (2.0 mL, 13 mmol) and stirred for 2 h at 0° C. After being further stirred at rt for 16 h, the reaction mixture was diluted with water (50 mL) and DCM (50 mL). The organic layer was separated and washed with brine, dried (Mg2SO4), filtered, and concentration. The residue was purified by column to give the product as a colorless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azidomethyl)-2-methylpyrimidine
Reactant of Route 2
5-(Azidomethyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
5-(Azidomethyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-(Azidomethyl)-2-methylpyrimidine
Reactant of Route 5
5-(Azidomethyl)-2-methylpyrimidine
Reactant of Route 6
5-(Azidomethyl)-2-methylpyrimidine

Citations

For This Compound
9
Citations
J He, L Feng, J Li, R Tao, F Wang, X Liao, Q Sun… - Bioorganic & medicinal …, 2012 - Elsevier
… The 5-azidomethyl-2-methylpyrimidine-4-ylamine 2 was prepared readily from thiamine hydrochloride according to the literature method as described. The Cu-catalyzed 1,3-dipolar …
Number of citations: 50 www.sciencedirect.com
H He, W Wang, Y Zhou, Q Xia, Y Ren, J Feng… - Bioorganic & Medicinal …, 2016 - Elsevier
… CuI (0.04 g, 0.2 mmol) was added to a stirred solution of 5-azidomethyl-2-methylpyrimidine-4-yla mine 1 (0.33 g, 2 mmol) and 2-substituted-phenyl-5-(prop-2-yn-1-ylthio)-1,3,4-…
Number of citations: 36 www.sciencedirect.com
Y Zhou, J Feng, H He, L Hou, W Jiang, D Xie… - Biochemistry, 2017 - ACS Publications
… CuI (0.04 g, 0.2 mmol) was added to a stirred solution of 5-azidomethyl-2-methylpyrimidine-4-ylamine 1 (0.33 g, 2 mmol) and 19 or 20 (2 mmol) in THF (10 mL) followed by Et 3 N (0.24 g…
Number of citations: 13 pubs.acs.org
Y Ren, J He, L Feng, X Liao, J Jin, Y Li, Y Cao… - Bioorganic & medicinal …, 2011 - Elsevier
… The 5-azidomethyl-2-methylpyrimidine-4-ylamine 2 was prepared readily from thiamine hydrochloride according to the literature method as described. The Cu-catalyzed 1,3-dipolar …
Number of citations: 27 www.sciencedirect.com
L Feng, J He, H He, L Zhao, L Deng, L Zhang… - Organic & …, 2014 - pubs.rsc.org
… We added CuI (0.04 g, 2 mmol) to a stirred solution of 5-azidomethyl-2-methylpyrimidine-4-ylamine 3 (0.33 g, 2 mmol) and 2a–2l (2 mmol) in THF (10 mL) followed by Et 3 N (0.4 g, 4 …
Number of citations: 16 pubs.rsc.org
J Feng, H He, Y Zhou, X Guo, H Liu, M Cai… - Bioorganic & Medicinal …, 2019 - Elsevier
… Intermediate 5-azidomethyl-2-methylpyrimidine-4-yla mine 1 (1.5 mmol) was reacted with 4a-4g respectively in the presence of THF (10 ml), CuI (0.075 mmol) and Et 3 N (3 mmol) 20 . …
Number of citations: 11 www.sciencedirect.com
H He, J Feng, J He, Q Xia, Y Ren, F Wang, H Peng… - RSC …, 2016 - pubs.rsc.org
… We added CuI (0.04 g, 0.2 mmol) to a stirred solution of 5-azidomethyl-2-methylpyrimidine-4-ylamine 1 (0.33 g, 2 mmol) and 3a–e, 7a–k or 11 (2 mmol) in THF (10 mL) followed by Et 3 …
Number of citations: 15 pubs.rsc.org
JB He, LL Feng, J Li, RJ Tao, YL Ren, J Wan… - Bioorganic & Medicinal …, 2014 - Elsevier
… The 5-azidomethyl-2-methylpyrimidine-4-ylamine 1 was prepared readily from thiamine hydrochloride according to literature. It was converted into compound 2 with ethyl acetoacetate …
Number of citations: 35 www.sciencedirect.com
Y Zhou, J Feng, L Feng, D Xie, H Peng… - Journal of agricultural …, 2019 - ACS Publications
Cyanobacteria harmful algal blooms are of global concern, but all currently available algicides in the market are nonselective and have potential side effects on nontarget species. In the …
Number of citations: 16 pubs.acs.org

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